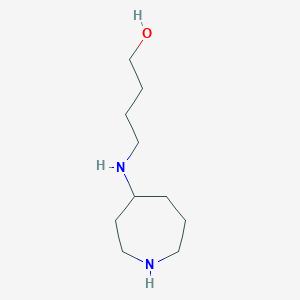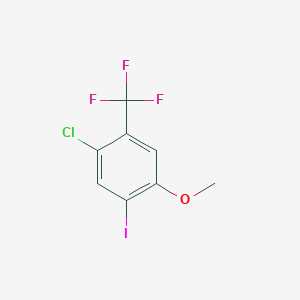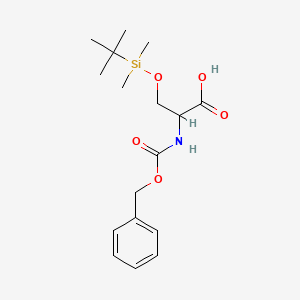
Z-Ser(TBDMS)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid is a complex organic compound with a unique structure that combines a benzyloxycarbonyl group, an amino group, and a t-butyl(dimethyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the t-butyl(dimethyl)silyl (TBDMS) group to protect the hydroxyl group. The final step involves the formation of the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during synthesis, while the t-butyl(dimethyl)silyl group protects hydroxyl groups. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropionic acid: Lacks the t-butyl(dimethyl)silyl group.
3-{[t-butyl(dimethyl)silyl]oxy}propionic acid: Lacks the benzyloxycarbonyl group.
2-amino-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid: Lacks the benzyloxycarbonyl group.
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid is unique due to the presence of both protective groups, which allows for selective and controlled reactions. This makes it a valuable intermediate in complex synthetic pathways.
Propriétés
Formule moléculaire |
C17H27NO5Si |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20) |
Clé InChI |
WNDGUJLHARCBKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
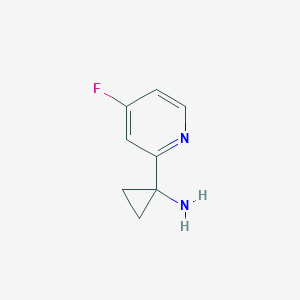
![5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8642501.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B8642503.png)
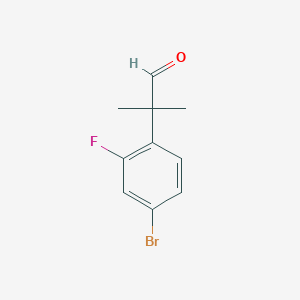
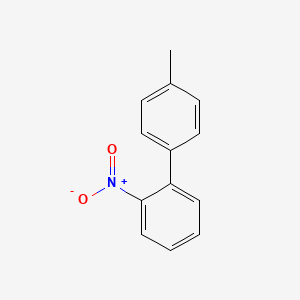
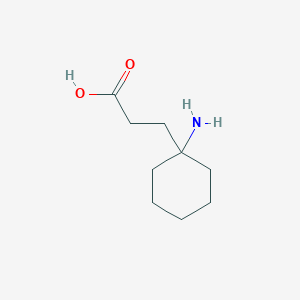
![9-Bromo-5-(methylthio)-2-(p-tolyl)-[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B8642549.png)
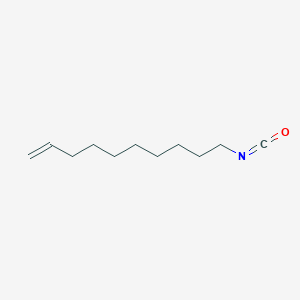
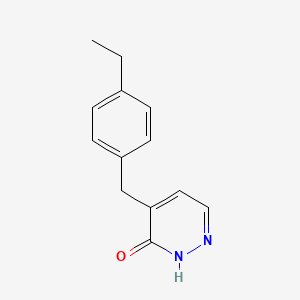
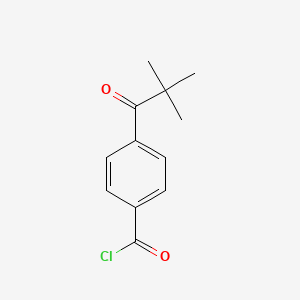
![4-[2-(propan-2-yloxy)phenyl]-1H-imidazole](/img/structure/B8642570.png)

